Didodecyl phthalate

Description

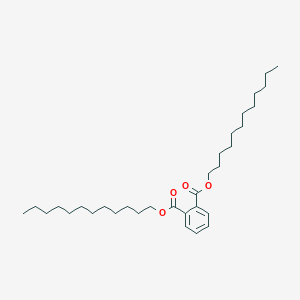

Structure

2D Structure

Properties

IUPAC Name |

didodecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54O4/c1-3-5-7-9-11-13-15-17-19-23-27-35-31(33)29-25-21-22-26-30(29)32(34)36-28-24-20-18-16-14-12-10-8-6-4-2/h21-22,25-26H,3-20,23-24,27-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFGCEQWYLJYNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062419 | |

| Record name | Didodecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-90-8 | |

| Record name | Didodecyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didodecylphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didodecyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-didodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didodecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didodecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILAURYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4DS0Z43HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Distribution and Occurrence of Didodecyl Phthalate

Detection and Quantification in Aquatic Ecosystems

The presence of didodecyl phthalate (B1215562) in aquatic environments is a consequence of industrial and municipal wastewater discharges, runoff from urban and agricultural areas, and atmospheric deposition. Its detection and quantification in various aquatic compartments are critical for understanding its environmental fate.

Surface Waters, Groundwater, and Drinking Water Systems

The detection of didodecyl phthalate in water systems is challenging due to its low water solubility and tendency to adsorb to organic matter. Qualitative analyses have confirmed the presence of didecyl phthalate in drinking water in the United Kingdom, sourced from both lowland rivers and groundwater, as well as in a river in Germany. nih.gov

While extensive quantitative data for this compound in these systems are limited, studies on its isomer, diisodecyl phthalate (DIDP), have reported concentrations in urban waterways up to 0.8 µg/L. In a river die-away test, didecyl phthalate present at a concentration of 1 µg/L exhibited a half-life of 1.4 days, indicating its potential for degradation in surface waters. nih.gov

Table 1: Reported Occurrences of this compound and Its Isomer in Water

| Water Body Type | Compound | Location | Reported Concentration/Finding |

| Drinking Water | Didecyl phthalate | United Kingdom | Qualitatively identified nih.gov |

| River Water | Didecyl phthalate | Germany | Qualitatively identified nih.gov |

| Urban Waterways | Diisodecyl phthalate (DIDP) | Not Specified | ≤0.8 µg/L |

Sedimentary Matrices in Freshwater and Marine Environments

Due to its hydrophobic nature, this compound is expected to partition significantly from the water column into sediments. Research on its isomer, diisodecyl phthalate (DIDP), supports this behavior. A study conducted along the Pacific coast of Japan between 1974 and 1976 found DIDP in 44% of 370 sediment samples at an average concentration of 0.08 ppm. nih.gov More recent studies have detected DIDP at a maximum concentration of 66 µg/g dry weight in sediment from urban runoff. nih.gov The high log Koc values, estimated to be between 5.04 and 5.78 for DIDP, further indicate a strong tendency for sorption to sediments.

Presence and Persistence in Terrestrial Environments

The contamination of terrestrial environments with this compound can occur through the application of sewage sludge to agricultural land, disposal of plastic waste in landfills, and atmospheric deposition.

Soil Contamination and Agricultural Land Uptake

Information specifically on this compound in agricultural soils is not widely available in scientific literature. However, the general behavior of phthalates suggests that they can be introduced into agricultural environments through various means, including the use of plastic mulching and irrigation with contaminated water. Phthalates can be taken up by plants from the soil, primarily through the root system. pjoes.com Studies on other phthalates like di-n-butyl phthalate (DBP) and di-(2-ethylhexyl) phthalate (DEHP) have shown their presence in various agricultural crops, with concentrations varying depending on the plant species and soil characteristics. mendelu.cz

Occurrence in Sludge and Compost Materials

Wastewater treatment plants are significant recipients of phthalates from industrial and domestic sources. During treatment, these hydrophobic compounds tend to accumulate in the sewage sludge. Aerobic biodegradation studies using activated sludge have demonstrated that a mixture of didecyl, dihexyl, and dioctyl phthalates can be rapidly biodegraded, with over 99% primary biodegradation occurring within 28 days. nih.gov However, under anaerobic conditions, the biodegradation of didecyl phthalate has been observed to be limited. nih.gov While specific concentrations of this compound in sludge and compost are not frequently reported, studies on other common phthalates like DEHP show significant levels in sewage sludge. core.ac.ukresearchgate.net

Table 2: Biodegradation of Didecyl Phthalate in Environmental Media

| Environment/Test System | Conditions | Initial Concentration | Degradation/Half-life |

| Activated Sludge Die-Away Test | Aerobic | Not Specified | >99% primary biodegradation in 28 days nih.gov |

| River Die-Away Test | Aerobic | 1 µg/L | Half-life of 1.4 days nih.gov |

| Subsurface Sediments | Anaerobic | 20 µg/L | No observed biodegradation after 35-100 days nih.gov |

Atmospheric Presence and Transport Mechanisms

This compound can enter the atmosphere through volatilization from plastic products and industrial emissions. Once in the atmosphere, it is expected to exist in both the vapor phase and adsorbed to airborne particulate matter. The atmospheric fate of this compound is largely determined by its reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 15 hours. nih.gov this compound may also be susceptible to direct photolysis by sunlight, although this process is considered less significant. nih.gov Due to its persistence in the air, it can be transported over long distances and deposited in remote ecosystems.

Airborne Particulates and Dust Contamination

Phthalate esters are common contaminants in indoor environments, including in the gas phase, on airborne particles, and in settled dust. nih.gov High-molecular-weight phthalates, such as this compound, have a strong tendency to adsorb to particulate matter and dust due to their low volatility. researchgate.net While specific studies quantifying this compound concentrations in airborne particulates and indoor dust are less common than for other phthalates like DEHP, the general principles of phthalate distribution indicate that dust is a significant reservoir. ca.govca.gov

The mechanism involves the slow release of the compound from consumer products, after which it sorbs to available surfaces, including airborne particles and settled dust. ca.gov This makes dust a primary route for human exposure in indoor settings. cdc.gov The concentration of phthalates in dust can be influenced by factors such as the number and type of plastic products in the environment, temperature, and ventilation. nih.gov

Volatilization and Atmospheric Deposition Pathways

Due to its very low vapor pressure, this compound is expected to exist almost exclusively in the particulate phase in the atmosphere. nih.gov Volatilization from surfaces is generally a slow process for high-molecular-weight phthalates. nih.gov Once associated with airborne particulates, it can be transported over distances and is eventually removed from the atmosphere through wet or dry deposition. nih.govnih.gov This deposition can lead to the contamination of soil and water systems. nih.gov While this compound contains chromophores that can absorb sunlight, suggesting potential for direct photolysis, its partitioning to particulate matter influences the significance of this degradation pathway. nih.gov

Sources of Environmental Release and Migration Dynamics

The release of this compound into the environment is primarily linked to its production and its use in consumer and industrial products. nih.gov As a high production volume (HPV) chemical, its widespread application leads to various pathways for environmental contamination. nih.gov

Industrial Discharge and Waste Disposal Sites

Industrial activities are a key source of this compound release. This can occur through various waste streams during its manufacture and its incorporation into plastic products. nih.gov Disposal of products containing this compound in landfills is another major pathway for its release. fishersci.com Chemical waste generators must handle its disposal in accordance with hazardous waste regulations to mitigate environmental impact. fishersci.com Although not chemically bound to the polymer matrix, its migration from plastics within landfills can be a slow process, leading to long-term leaching into the surrounding environment. murdoch.edu.au Improper disposal can lead to contamination of soil and groundwater. researchgate.netnih.gov Studies on landfill leachate have frequently detected various phthalates, indicating that landfills are a significant source of these compounds in the environment. researchgate.net

Leaching and Emission from Plasticized Products and Consumer Goods

This compound is not chemically bonded to the plastic polymers it softens, which allows it to migrate and leach out over time. murdoch.edu.auni.ac.rsresearchgate.net This process is a primary source of its release from a wide array of consumer goods. Products that may contain this compound include those made from flexible Polyvinyl Chloride (PVC), such as flooring, cables, and various other plasticized articles. ca.govnih.gov

The rate of leaching can be influenced by several factors, including temperature, contact with liquids (especially fatty substances), and physical wear. ni.ac.rs The slow but continuous emission from these products contributes to the levels of this compound found in indoor air, dust, and eventually the wider environment. ca.govpriateliazeme.sk This migration from consumer products is a significant and direct pathway for human and environmental exposure. ca.govpriateliazeme.sk

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2432-90-8 | nist.gov |

| Molecular Formula | C₃₂H₅₄O₄ | nist.govavantorsciences.com |

| Molecular Weight | 502.77 g/mol | nist.gov |

| Appearance | Clear colorless to yellow liquid after melting | avantorsciences.com |

| Melting Point | 21 - 23 °C | avantorsciences.com |

| Flash Point | 79 °C | avantorsciences.com |

| Density | 0.94 g/cm³ | avantorsciences.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound (DDP) |

| Di(2-ethylhexyl) phthalate (DEHP) |

Environmental Fate and Biogeochemical Cycling of Didodecyl Phthalate

Biodegradation Mechanisms and Microbial Ecophysiology

The primary mechanism for the removal of didodecyl phthalate (B1215562) from the environment is microbial degradation. researchgate.net This process is influenced by the chemical structure of the phthalate, the presence of competent microorganisms, and various environmental factors. nih.gov Generally, phthalates with longer and more complex alkyl chains, such as didodecyl phthalate, are less susceptible to biodegradation than those with shorter alkyl chains. nih.gov

Under aerobic conditions, the biodegradation of this compound is initiated by the enzymatic hydrolysis of its ester bonds. This process typically occurs in a stepwise manner. First, a diesterase enzyme cleaves one of the ester linkages, resulting in the formation of mono-dodecyl phthalate and dodecanol (B89629). Subsequently, a monoesterase hydrolyzes the remaining ester bond of mono-dodecyl phthalate to yield phthalic acid and another molecule of dodecanol. nih.gov

While specific studies detailing the complete aerobic degradation pathway of this compound are limited, the general pathway for high-molecular-weight phthalates like dioctyl phthalate (DEHP) provides a likely model. researchgate.netiwaponline.com Following the initial hydrolysis to phthalic acid, the aromatic ring is further catabolized. This involves the action of dioxygenase enzymes that introduce hydroxyl groups onto the phthalic acid ring. researchgate.net For instance, phthalate-3,4-dioxygenase or phthalate-4,5-dioxygenase can convert phthalic acid into dihydroxyphthalate intermediates. nih.govresearchgate.net These intermediates then undergo decarboxylation to form protocatechuate. researchgate.netnih.gov Protocatechuate is a key intermediate that enters central metabolic pathways after ring cleavage, which can occur via either ortho- or meta-cleavage pathways, ultimately leading to the formation of carbon dioxide and water. researchgate.net

Studies on a mixture of dihexyl, dioctyl, and didecyl phthalates have demonstrated rapid and extensive primary biodegradation (>99%) under aerobic conditions using an inoculum from soil and sewage sludge. nih.gov However, in another study using a settled domestic wastewater inoculum, this compound showed only 1% biodegradation after 15 days, which increased to approximately 10% after the inoculum was acclimated, indicating that specific microbial adaptation is crucial for its degradation. nih.gov

The primary metabolites expected from the initial stages of this compound aerobic biodegradation are:

Mono-dodecyl phthalate

Dodecanol

Phthalic acid

The anaerobic biodegradation of this compound is generally a much slower process compared to its aerobic counterpart. kaydiandesign.com Research on the anaerobic fate of high-molecular-weight phthalates has yielded conflicting results, with some studies reporting them as non-biodegradable under methanogenic conditions. kaydiandesign.com However, other studies have demonstrated that degradation can occur, albeit at a slow rate. nih.gov

One study reported that this compound biodegradation was not observed after 35-100 days under anaerobic conditions at an initial concentration of 20 µg/L. nih.gov The initial step in the anaerobic degradation of phthalate esters is also the hydrolysis of the ester bonds to form phthalic acid and the corresponding alcohol. kaydiandesign.com The subsequent degradation of phthalic acid under anaerobic conditions differs significantly from the aerobic pathway. Instead of oxygenases, anaerobic bacteria activate phthalate to phthaloyl-CoA. researchgate.netnih.gov This is followed by decarboxylation to benzoyl-CoA, a central intermediate in the anaerobic metabolism of aromatic compounds. researchgate.netnih.govd-nb.info

The kinetics of anaerobic phthalate degradation are often described by first-order models. nih.govnih.gov For other long-chain phthalates like DEHP, the degradation rate constants are significantly lower than those for short-chain phthalates. nih.govnih.gov The process can be inhibited by the accumulation of intermediate products like acetate (B1210297) and by elevated hydrogen partial pressures. nih.gov Furthermore, the bioavailability of the hydrophobic this compound can be a limiting factor in its anaerobic degradation. nih.gov

| Phthalate Ester | Anaerobic Degradation Rate Constant (k) | Half-life (t½) | Conditions |

| Diethyl phthalate (DEP) | 0.045 day⁻¹ | 15.4 days | River sediment, 30°C, pH 7.0 nih.gov |

| Di-n-butyl phthalate (DBP) | 0.074 day⁻¹ | 9.4 days | River sediment, 30°C, pH 7.0 nih.gov |

| Di-(2-ethylhexyl) phthalate (DEHP) | 0.027 day⁻¹ | 25.7 days | River sediment, 30°C, pH 7.0 nih.gov |

| This compound (DDP) | Not observed | >100 days | 20 µg/L initial concentration nih.gov |

This table presents kinetic data for various phthalate esters to provide context for the slow anaerobic degradation expected for this compound. Data specific to this compound kinetics is limited.

A wide variety of microorganisms, including bacteria and fungi, have been identified with the ability to degrade phthalate esters. researchgate.net While many studies have focused on degraders of short-chain phthalates, several microorganisms capable of degrading high-molecular-weight phthalates have also been isolated. Gram-positive bacteria, in particular, often exhibit a broader substrate spectrum and are capable of degrading both low and high-molecular-weight phthalates. nih.gov

Genera that are frequently reported to contain phthalate-degrading species include:

Rhodococcus nih.govresearchgate.net

Pseudomonas researchgate.netosti.gov

Bacillus nih.gov

Sphingomonas hku.hk

Comamonas researchgate.net

Paenarthrobacter nih.gov

Methylobacillus researchgate.net

Specifically for long-chain phthalates, a Methylobacillus sp. (V29b) has been shown to grow on diisodecyl phthalate, a compound structurally similar to this compound. researchgate.net Additionally, members of the order Actinomycetales are considered potent degraders of high-molecular-weight phthalates like DEHP. nih.gov The degradation of di-n-octyl phthalate has been observed in a co-culture of Gordonia sp. and Arthrobacter sp., where the former converts the diester to phthalic acid, which is then degraded by the latter. d-nb.info This suggests that microbial consortia may be crucial for the complete mineralization of complex phthalates like this compound in the environment.

The enzymatic biotransformation of this compound is initiated by hydrolases, specifically carboxylesterases, that catalyze the cleavage of the ester bonds. nih.govd-nb.info These enzymes are fundamental to the detoxification and subsequent degradation of phthalates. nih.gov

The hydrolysis typically proceeds through a two-step mechanism involving different types of hydrolases:

Diesterases (Type I enzymes): These enzymes hydrolyze one of the two ester bonds in the this compound molecule to produce mono-dodecyl phthalate and dodecanol. nih.gov

Monoesterases (Type II enzymes): These enzymes act on the resulting mono-dodecyl phthalate, cleaving the second ester bond to release phthalic acid and another molecule of dodecanol. nih.gov

Some bacteria may possess Type III hydrolases , which are capable of hydrolyzing both the diester and monoester forms of phthalates, offering a more efficient degradation pathway. nih.gov

Following the initial hydrolysis, dioxygenases play a critical role in the aerobic degradation of the resulting phthalic acid. researchgate.net In aerobic pathways, phthalate dioxygenases introduce molecular oxygen into the aromatic ring, a key step preceding ring cleavage. researchgate.netnih.gov In contrast, the anaerobic pathway involves different enzymes, such as phthalate CoA ligase and phthaloyl-CoA decarboxylase, to break down the phthalate ring structure without the use of oxygen. nih.govd-nb.info The activity of these enzymes is often inducible, meaning their production is triggered by the presence of phthalates in the environment. nih.gov

Abiotic Transformation Processes

While biodegradation is the main degradation route, abiotic processes can also contribute to the transformation of this compound in the environment, albeit generally at a much slower rate. d-nb.info

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. This compound contains chromophores—parts of a molecule that absorb light—that can absorb light at wavelengths greater than 290 nm, which is the range of sunlight that reaches the Earth's surface. nih.gov This suggests that this compound may be susceptible to direct photolysis by sunlight. nih.gov

Hydrolysis and Other Chemical Degradation Pathways

The chemical degradation of this compound in the environment is a slow process, primarily governed by hydrolysis and, to a lesser extent, photolysis. Hydrolysis, the chemical breakdown of the compound due to reaction with water, is considered a relevant but not rapid degradation pathway for phthalate esters. nih.gov The rate of this reaction is significantly influenced by pH. For the closely related compound, didecyl phthalate, the estimated hydrolysis half-life is approximately 7.7 years at a neutral pH of 7. nih.gov However, under more alkaline conditions, the rate increases; at a pH of 8, the estimated half-life shortens to 280 days. nih.gov This is consistent with a base-catalyzed second-order hydrolysis rate constant estimated at 0.029 L/mole-sec for didecyl phthalate. nih.gov Another related isomer, diisodecyl phthalate, has an estimated base-catalyzed second-order hydrolysis rate constant of 0.064 L/mole-sec. nih.gov The primary products of hydrolysis are the monoester, monodecyl phthalate, and subsequently phthalic acid. nih.govinrae.fr

In addition to hydrolysis, other abiotic degradation processes can contribute to the transformation of this compound. While photodegradation under natural conditions is generally slow for many phthalates, this compound contains chromophores that absorb light at wavelengths greater than 290 nm, which suggests it may be susceptible to direct photolysis by sunlight. nih.goviwaponline.com In the atmosphere, vapor-phase this compound is expected to react with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for didecyl phthalate is about 15 hours, based on an estimated reaction rate constant of 2.6 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.govnih.gov

| Compound | Condition | Value | Source |

|---|---|---|---|

| Didecyl Phthalate | Hydrolysis Half-Life (pH 7) | 7.7 years | nih.gov |

| Didecyl Phthalate | Hydrolysis Half-Life (pH 8) | 280 days | nih.gov |

| Didecyl Phthalate | Base-Catalyzed 2nd-Order Hydrolysis Rate Constant | 0.029 L/mole-sec | nih.gov |

| Diisodecyl Phthalate | Base-Catalyzed 2nd-Order Hydrolysis Rate Constant | 0.064 L/mole-sec | nih.gov |

Sorption and Desorption Dynamics in Environmental Compartments

Due to its high hydrophobicity and low water solubility, this compound exhibits a strong tendency to adsorb to particulate matter in the environment. nih.govfishersci.com When released into aquatic systems, it is expected to partition from the water column and bind to suspended solids and bottom sediments. nih.gov This sorption is a critical process that controls the compound's environmental distribution, bioavailability, and ultimate fate. nih.gov

Studies on other high molecular weight phthalates, such as di-(2-ethylhexyl) phthalate (DEHP), confirm that sorption to sediment is a dominant process. nih.gov The sorption process for these compounds is often nonlinear and can include both reversible and irreversible binding mechanisms. nih.govnih.gov For DEHP, the sorption capacity of sediments has been shown to be significant, and once sorbed, desorption can be limited, a phenomenon known as hysteresis. nih.gov This suggests that sediments can act as a long-term sink for high molecular weight phthalates like this compound, leading to their accumulation in these environmental compartments. nih.gov The estimated volatilization half-life from a model pond, when considering adsorption, is 600 years, highlighting the profound effect of sorption on its environmental persistence. nih.gov

Several environmental factors significantly influence the sorption and desorption dynamics of this compound. The most critical of these is the organic carbon content of the soil or sediment. nih.govnih.gov Phthalates, being hydrophobic organic compounds, preferentially partition into the organic matter fraction of environmental solids. nih.gov Research on similar phthalates has demonstrated that soils and sediments with higher organic matter content exhibit a greater sorption capacity. nih.gov

Other factors also play a role:

pH: The pH of the surrounding water can affect the surface charge of sorbents and the chemical speciation of other substances in the water, thereby influencing phthalate sorption. nih.govnih.gov

Dissolved Organic Carbon (DOC): The presence of DOC in the water phase can have complex effects. It can compete with sediment for sorption of the phthalate, potentially reducing its adsorption to solids. nih.gov Conversely, DOC can also bind with the phthalate and then adsorb to sediment surfaces, sometimes leading to enhanced sorption. nih.gov

Sediment Characteristics: The physical properties of the sediment, such as particle size and specific surface area, can also influence adsorption, although the organic matter content is typically the dominant factor. nih.gov

Bioaccumulation and Biomagnification in Ecological Food Webs

The potential for this compound to bioaccumulate in aquatic organisms is generally considered to be low to moderate, despite its high hydrophobicity. nih.govsfu.ca The bioconcentration factor (BCF), which measures the uptake of a chemical from water, has been estimated to be 3 for didecyl phthalate, suggesting a low potential for bioconcentration in aquatic life. nih.gov However, a study on the related compound diisodecyl phthalate in the invertebrate Daphnia reported a higher bioconcentration factor of 116. nih.gov

While hydrophobic substances are often expected to bioaccumulate, studies on higher molecular weight phthalates have shown that metabolic transformation is a key mitigating factor that limits their accumulation in aquatic food webs. sfu.caresearchgate.net These compounds can be metabolized by organisms, which reduces their concentration in tissues and prevents them from biomagnifying up the food chain. In fact, for phthalates like DEHP, evidence of trophic dilution (a decrease in concentration at higher trophic levels) has been observed in aquatic food webs. sfu.caresearchgate.net This suggests that this compound is unlikely to biomagnify. sfu.ca

| Compound | Organism | BCF Value | Source |

|---|---|---|---|

| Didecyl Phthalate | Aquatic Organisms (Estimated) | 3 | nih.gov |

| Diisodecyl Phthalate | Daphnia (Water Flea) | 116 | nih.gov |

This compound present in soil can be taken up by terrestrial organisms, including agricultural crops. pjoes.comresearchgate.net The primary routes of uptake for plants are through the root system from the soil and via deposition of airborne particulates onto the surfaces of leaves. pjoes.com The use of plastic products in agriculture, such as mulch films, is a significant source of phthalate contamination in soils. researchgate.netmdpi.com

The extent of uptake and translocation within a plant is heavily influenced by the physicochemical properties of the specific phthalate ester. mdpi.com Compounds with high molecular weights and high octanol-water partition coefficients (logKow), such as this compound, tend to be strongly adsorbed by soil and have lower mobility. mdpi.com When taken up by plants, these larger phthalates tend to accumulate in the roots with limited translocation to the stems, leaves, and fruits. mdpi.comnih.gov For example, studies on DEHP, another high molecular weight phthalate, show that it is more prone to accumulate in plant roots compared to lower molecular weight phthalates, which are more mobile. mdpi.comnih.gov

Research has detected various phthalates in a range of crops, including maize and cabbage, with concentrations in the plant tissues sometimes exceeding those in the surrounding soil. mdpi.com This indicates that plants can actively absorb and accumulate these compounds. mdpi.com The accumulation of phthalates in crops represents a potential pathway for these compounds to enter the human food chain. pjoes.com

Ecotoxicological Impact Assessment of Didodecyl Phthalate

Toxicity to Aquatic Organisms

The potential for didodecyl phthalate (B1215562) to adversely affect aquatic life is a key area of concern for environmental risk assessment. However, specific studies on DDDP are limited. Research on other long-chain phthalates suggests that their high hydrophobicity and low water solubility may limit their bioavailability in the water column, but they can accumulate in sediments, posing a risk to benthic organisms.

Acute and Chronic Effects on Microorganisms and Algae

There is a lack of specific studies on the acute and chronic toxicity of didodecyl phthalate to aquatic microorganisms and algae. For other phthalates, such as DBP, studies on algae like Chlorella vulgaris have shown inhibition of growth and chlorophyll (B73375) content. mdpi.com However, without direct testing of DDDP, its specific impact on these primary producers remains unknown.

Developmental and Reproductive Impairment in Aquatic Invertebrates

Effects on Fish Growth, Fertility, and Hormonal Balance

Specific data on the effects of this compound on fish growth, fertility, and hormonal balance are not available in the public domain. Research on other phthalates, such as DEHP and Diisodecyl phthalate (DIDP), has indicated potential for reproductive disruption in fish. plos.orgnih.govcabidigitallibrary.orgresearchgate.net These effects can include altered gene expression, hormonal imbalances, and reduced reproductive success. The endocrine-disrupting potential of DDDP in fish is an important area for future investigation.

Effects on Terrestrial Ecosystems and Organisms

The impact of this compound on terrestrial environments is another critical aspect of its ecotoxicological profile that remains largely uncharacterized. Phthalates can enter terrestrial ecosystems through various pathways, including the application of sewage sludge to land and the degradation of plastic waste.

Impact on Soil Microbial Communities and Enzyme Activity

There is a significant gap in knowledge regarding the specific impact of this compound on soil microbial communities and their enzymatic activities. Studies on other phthalates, like DEHP and DBP, have shown that they can alter the structure and function of soil microbial communities, which play a crucial role in nutrient cycling. researchgate.netnih.gov The potential for DDDP to disrupt these fundamental soil processes is yet to be determined.

Toxicity to Soil Fauna and Flora

Specific data on the toxicity of this compound to soil-dwelling organisms, such as earthworms, and to terrestrial plants are not available in the reviewed scientific literature. Earthworms are common bioindicators for soil health, and studies on other phthalates have assessed their impact on earthworm survival, growth, and reproduction. researchgate.net Similarly, the potential for uptake and phytotoxicity of DDDP in various plant species is an unexamined area of research.

Ecological Risk Characterization and Environmental Exposure Assessment of this compound

The ecological risk characterization of this compound (DDP), a high molecular weight phthalate ester, involves a comprehensive evaluation of its potential adverse effects on various environmental compartments and the organisms that inhabit them. This assessment integrates exposure and effects data to determine the likelihood of harm to ecosystems. A key aspect of this process is the use of models to predict concentrations at which the substance is unlikely to cause adverse effects.

Application of Species Sensitivity Distribution (SSD) Models

Species Sensitivity Distribution (SSD) models are statistical tools used in ecotoxicology to extrapolate from single-species laboratory toxicity data to a broader range of species within an ecosystem. researchgate.netca.gov An SSD curve is generated by plotting the cumulative probability of species being affected as a function of the concentration of a chemical. researchgate.net This allows for the estimation of a hazardous concentration for a certain percentage of species (HCp), most commonly the HC5, which is the concentration predicted to be hazardous to 5% of species. epa.gov

In the case of this compound, the application of traditional SSD models for aquatic organisms is constrained by the compound's low water solubility and the available ecotoxicity data. Studies reviewed by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have consistently shown a lack of acute and chronic toxicity to fish and aquatic invertebrates at concentrations up to and exceeding the water solubility limit of this compound. regulations.govepa.govnih.gov

Key Research Findings:

Aquatic Vertebrates and Invertebrates: Extensive testing on various fish and aquatic invertebrate species has not demonstrated adverse effects on survival, growth, or reproduction at the highest attainable concentrations in water. regulations.govepa.gov This "no effects at saturation" finding makes it impractical to generate a conventional SSD curve, which relies on a range of concentrations causing varying degrees of effects across different species.

Algae: Similarly, toxicity studies on at least two species of algae have not shown any adverse effects at the highest tested concentrations. regulations.govepa.gov

Due to these findings, a formal SSD plot for aquatic life is generally not developed for this compound. The risk assessment, therefore, often concludes that the risk to aquatic organisms from exposure to this compound in the water column is low.

For the terrestrial environment, a lack of specific toxicity data for a wide range of soil-dwelling organisms also limits the direct application of SSD models for this compound itself. In such cases, risk assessments may utilize data from surrogate species or structurally similar chemicals (analogs). For instance, the EPA has used diisononyl phthalate (DINP) as an analog to assess the risk to earthworms. epa.govnih.gov

Derivation of Predicted No-Effect Concentrations (PNECs)

The Predicted No-Effect Concentration (PNEC) is the concentration of a chemical below which adverse effects on the ecosystem are not expected to occur. epa.gov PNECs are derived from ecotoxicity data and are fundamental to environmental risk assessment. The derivation method depends on the quantity and quality of the available data, often involving the application of assessment factors (AF) to toxicity endpoints like the No-Observed-Effect Concentration (NOEC) or the HC5 from an SSD.

Given the ecotoxicological profile of this compound, the derivation of PNECs for different environmental compartments is as follows:

PNEC for Freshwater:

The PNEC for the freshwater environment is based on the consistent findings of no toxicity at the limit of water solubility. The rationale is that if no adverse effects are observed at the maximum possible dissolved concentration, this concentration can be considered safe for aquatic organisms.

Interactive Data Table: Aquatic Toxicity Data for this compound

| Species | Trophic Level | Endpoint | Duration | Result (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | Fish | LC50 | 96-hour | > Water Solubility | epa.gov |

| Daphnia magna (Water Flea) | Invertebrate | EC50 | 48-hour | > Water Solubility | epa.gov |

| Daphnia magna (Water Flea) | Invertebrate | NOEC (Reproduction) | 21-day | ≥ Water Solubility | epa.gov |

| Pseudokirchneriella subcapitata | Algae | EC50 | 72-hour | > Highest Tested Conc. | regulations.gov |

| Navicula pelliculosa | Algae | EC50 | 96-hour | > Highest Tested Conc. | regulations.gov |

Note: The water solubility of this compound is very low, approximately in the range of 1 x 10⁻⁴ to 4 x 10⁻⁷ mg/L.

An assessment factor is applied to the water solubility limit to account for uncertainties. The specific assessment factor can vary depending on the regulatory framework, but a conservative approach is generally taken.

PNEC for Sediment:

For sediment-dwelling organisms, studies have shown no toxicity from exposure to either bulk sediment or pore water containing this compound on both an acute and chronic basis. regulations.govepa.gov The PNEC for sediment is therefore derived from the highest no-effect concentration observed in these studies, with an appropriate assessment factor applied.

PNEC for Soil:

Direct ecotoxicity data for this compound in soil organisms is limited. To derive a PNEC for the soil compartment, data from mammalian toxicology studies (using laboratory rodents) and analog data for soil invertebrates are often employed. epa.govnih.gov For instance, a chronic toxicity reference value (TRV) for terrestrial mammals can be estimated from studies on rats. epa.gov For soil invertebrates like earthworms, the EPA has utilized data for diisononyl phthalate (DINP) as a suitable read-across analog due to its structural and toxicological similarities. epa.govnih.gov

The PNEC for soil is then calculated by applying an assessment factor to the most sensitive terrestrial endpoint, which could be from the mammalian or the invertebrate data.

Interactive Data Table: Derived Predicted No-Effect Concentrations (PNECs) for this compound (Illustrative)

| Environmental Compartment | Basis for Derivation | Endpoint | Assessment Factor (AF) | PNEC Value |

| Freshwater | No effects observed at water solubility | Water Solubility Limit | 10-100 | Value dependent on specific solubility figure and AF used |

| Sediment | No effects in benthic organism studies | Highest NOEC in sediment | 10-100 | Value dependent on specific study data and AF used |

| Soil | Read-across from DINP (earthworm) and mammalian data | NOAEL/NOEC | 10-1000 | Value dependent on specific study data and AF used |

Note: The specific PNEC values and assessment factors can vary based on the risk assessment framework being applied (e.g., REACH, TSCA). The table provides an illustrative overview of the derivation process.

Human Exposure Assessment and Biomonitoring of Didodecyl Phthalate

Biomonitoring Studies of Didodecyl Phthalate (B1215562) and its Metabolites

Identification and Validation of Biomarkers of Exposure (e.g., Oxidative Metabolites)

The assessment of human exposure to didodecyl phthalate, a high molecular weight (HMW) phthalate, relies on the identification of specific and sensitive biomarkers, which are typically its metabolic products found in urine. For HMW phthalates in general, the metabolic pathway begins with a Phase I hydrolysis of the parent diester into its corresponding monoester, in this case, mono-dodecyl phthalate. However, this primary metabolite is often found at very low concentrations in the body. nih.govresearchgate.net

The monoester subsequently undergoes extensive secondary metabolism, primarily through oxidation of the alkyl side chain. nih.govelsevierpure.com This process generates several oxidized metabolites, such as hydroxylated and carboxylated forms. These secondary, oxidative metabolites are considered far more sensitive and reliable biomarkers than the simple monoester for assessing exposure to HMW phthalates. nih.govresearchgate.netnih.gov They are found in higher concentrations and are detected with much greater frequency in human urine samples. nih.govnih.gov

While this metabolic cascade is well-documented for closely related HMW phthalates like di-isodecyl phthalate (DiDP), specific, validated oxidative metabolites for this compound are not extensively detailed in the current scientific literature. For DiDP, key oxidative biomarkers identified in human and animal studies include mono-hydroxy-isodecyl-phthalate (MHiDP), mono-oxo-isodecyl-phthalate (MOiDP), and mono-carboxy-isononyl-phthalate (MCiNP). nih.govnih.govcenter4research.org Studies show that these oxidative metabolites are detected in the vast majority of samples from the general population, whereas the primary monoester (monoisodecyl phthalate) is often undetectable. nih.gov The urinary concentrations of these various oxidative metabolites show a strong correlation with each other, confirming they originate from a common parent compound. nih.gov

Given these established metabolic patterns for similar long-chain phthalates, it is scientifically reasoned that this compound exposure would also result in a suite of analogous oxidative metabolites. However, further research is required to isolate, identify, and validate these specific biomarker molecules for routine use in human biomonitoring studies for this compound.

Table 1: General Classes of Metabolites for High Molecular Weight Phthalates and Their Utility as Biomarkers This table illustrates the types of biomarkers identified for HMW phthalates like DiDP, as specific quantitative data for this compound is limited.

| Metabolite Class | Example Compound (from DiDP) | Typical Detection Frequency | Biomarker Utility |

|---|---|---|---|

| Primary Metabolite (Monoester) | Monoisodecyl Phthalate (MiDP) | Low / Often Undetectable nih.gov | Poor |

| Secondary Metabolites (Oxidative) | Mono-hydroxy-isodecyl-phthalate (MHiDP) | High (>95%) nih.gov | Excellent |

| Mono-oxo-isodecyl-phthalate (MOiDP) | High (>85%) nih.gov | Excellent | |

| Mono-carboxy-isononyl-phthalate (MCiNP) | Very High (>98%) nih.gov | Excellent |

Differential Exposure Profiles Across Populations

Vulnerability of Children and Infants to Phthalate Exposure

Children and infants represent a population uniquely vulnerable to environmental chemical exposures, including those from phthalates. While specific biomonitoring studies focusing exclusively on this compound in these age groups are not widely available, the general principles of phthalate exposure are well-established and highlight several factors that increase risk for the pediatric population.

Infants and young children experience higher exposures to phthalates on a body weight basis compared to adults. nih.gov This is due to a combination of physiological and behavioral factors. They have a higher food and water intake relative to their body mass and a faster ventilation rate. researchgate.net Furthermore, characteristic behaviors such as frequent hand-to-mouth activity, crawling on floors where phthalate-laden dust accumulates, and mouthing of toys and other objects can lead to significant non-dietary ingestion of phthalates. nih.govresearchgate.net

Certain products intended for children, such as some toys, can contain phthalates. center4research.org Additionally, baby care products like lotions, powders, and shampoos have been associated with elevated urinary levels of some phthalate metabolites in infants. nih.gov Studies on other phthalates have shown that infants, particularly those under 8 months old, may have heightened exposure from these products, suggesting that dermal absorption could be a significant pathway before crawling and associated dust ingestion become dominant. nih.gov The metabolism of phthalates may also differ in young children, with some studies suggesting an enhanced capacity for oxidative metabolism of certain phthalates compared to adults. nih.gov

Neonates in intensive care units (NICUs) can be exposed to particularly high levels of certain phthalates, like di(2-ethylhexyl) phthalate (DEHP), from plastic medical devices, leading to urinary metabolite concentrations that can be orders of magnitude higher than in the general population. nih.gov Although data for this compound is absent, this highlights a critical window of high exposure for a particularly vulnerable infant population.

Exposure Dynamics in Pregnant Women and Fetal Populations

Pregnancy is a critical period of development, and the fetus is considered highly susceptible to the effects of chemical exposures. Phthalates are known to cross the placental barrier, meaning that maternal exposure can directly lead to fetal exposure. nih.govnih.gov This has been confirmed by the detection of various phthalate metabolites in amniotic fluid, cord blood, and meconium. researchgate.netnih.gov

While human biomonitoring data specifically for this compound in pregnant women and fetal samples is lacking in the reviewed literature, studies on other phthalates provide insight into the exposure dynamics. Maternal urinary concentrations of various phthalate metabolites have been associated with their presence in the fetal environment. nih.gov For example, studies have measured metabolites of DEHP, dibutyl phthalate (DBP), and others in maternal and cord blood, demonstrating the reality of in-utero exposure. nih.gov

Maternal exposure occurs through the same pathways as in the general population, including diet, use of personal care products, and inhalation of indoor air. nih.gov Because phthalates are rapidly metabolized and excreted, urinary metabolite levels reflect recent exposures, typically within the last 24-48 hours. nih.gov Therefore, exposure during critical windows of gestation, such as the first trimester when major organ systems are developing, is of particular concern. nih.gov

The presence of phthalate monoesters has also been documented in human breast milk, indicating another potential route of exposure for the newborn infant during the postnatal period. nih.gov This underscores that exposure can begin in the womb and continue after birth, covering the entire perinatal period of heightened vulnerability.

Toxicological Research and Potential Health Implications of Didodecyl Phthalate

Endocrine Disrupting Potencies and Mechanisms

A comprehensive weight-of-evidence assessment, guided by the European Chemicals Agency (ECHA) and the European Food Safety Authority (EFSA), has been conducted to evaluate the potential of DIDP and its metabolites to interfere with endocrine pathways. consensus.app This evaluation considered toxicological data related to estrogen, androgen, thyroid, and steroidogenesis (EATS) pathways. consensus.app

Research into the endocrine-disrupting potential of DIDP has largely concluded that it does not demonstrate significant activity in the estrogen (E), androgen (A), or steroidogenesis (S) pathways. oup.com, consensus.app

Estrogen Pathway: In vitro mechanistic data showed that DIDP had no effect on estrogen receptor (ER) binding. oup.com Furthermore, no DIDP-related effects were observed in various other in vitro assays for ER agonism, including ER transactivation and ER-mediated cell proliferation assays. oup.com

Androgen Pathway: Low molecular weight phthalates have been associated with anti-androgenic effects, leading to conditions known as "phthalate syndrome" in rats. oup.com However, these effects have not been commonly or consistently found with high molecular weight phthalates like DIDP. oup.com Studies have shown that DIDP failed to produce changes in fetal testicular testosterone (B1683101) at certain concentrations. oup.com A weight-of-evidence assessment concluded that DIDP does not show endocrine-disrupting activity in the androgen pathway. oup.com

Steroidogenesis Pathway: The assessment of the steroidogenesis pathway concluded a lack of related adverse outcomes in in vivo studies and a lack of endocrine activity in in vitro or in vivo mechanistic studies for DIDP. consensus.app While some other phthalates, like di-(2-ethylhexyl) phthalate (B1215562) (DEHP), have been shown to inhibit testosterone production in adult human testis explants, the evidence suggests DIDP does not significantly disrupt steroidogenesis. nih.gov

Table 1: Summary of In Vitro Endocrine Activity Assays for Didodecyl Phthalate (DIDP) This table is interactive. You can sort and filter the data.

| Endocrine Pathway | Assay Type | Cell Line/System | Result | Reference |

|---|---|---|---|---|

| Estrogen | Estrogen Receptor (ER) Binding | ToxCast HT Assay | No Effect | oup.com |

| ER Transactivation | MCF-7, Hela, Yeast | No Effect | oup.com | |

| ER-Mediated Cell Proliferation | ZR-75 | No Effect | oup.com | |

| Androgen | Androgen Receptor (AR) Binding | ToxCast HT Assay | No Effect | mdpi.com |

The mechanisms by which phthalates can exert endocrine-disrupting effects are varied and can involve both interactions with hormone receptors and interference with hormone synthesis and metabolism. nih.gov, oup.com

Receptor-Mediated Interference: DIDP has been evaluated for its ability to interact with key hormone receptors. In vitro assays have shown that DIDP does not bind to or activate the estrogen receptor (ER) or the androgen receptor (AR). oup.com, mdpi.com However, there is evidence that DIDP can induce the pregnane (B1235032) X receptor (PXR) in the liver, which plays a role in the metabolism of foreign chemicals and can influence endocrine function. oup.com, consensus.app

Non-Receptor-Mediated Endocrine Interference: Non-receptor-mediated mechanisms often involve the disruption of hormone production (steroidogenesis). For some low molecular weight phthalates, this is a primary mechanism of toxicity. oup.com However, for DIDP, the weight of evidence from multiple studies suggests a lack of significant effects on the steroidogenesis pathway. oup.com, consensus.app

Epigenetics, which involves heritable changes in gene expression without altering the DNA sequence, is an important mechanism through which environmental chemicals can influence health. oup.com Phthalates as a class have been shown to cause epigenetic modifications, including DNA methylation and histone modifications, which can alter gene expression. nih.gov, oup.com

However, research specifically investigating the epigenetic effects of this compound is limited. Most studies focus on other phthalates like DEHP, DBP, or BBP. nih.gov, oup.com For instance, in utero exposure to DEHP has been linked to changes in DNA methylation in testicular tissue, and DBP exposure has been shown to alter the expression of genes related to apoptosis and cell cycle. nih.gov, nih.gov

A study examining global gene expression in the fetal rat testis after exposure to a panel of phthalates found that developmentally toxic phthalates like DBP and DEHP significantly altered the expression of 391 genes. researchgate.net, In contrast, phthalates considered non-developmentally toxic, such as dioctyl tere-phthalate (DOTP)—a compound structurally similar to DIDP—did not cause significant changes in gene expression. researchgate.net, This suggests that DIDP may not have the same impacts on gene expression as more toxic phthalates, although direct data for DIDP remains a notable gap in the literature.

Reproductive and Developmental Toxicology

The potential for phthalates to impact reproductive and developmental health is a significant area of toxicological research. Studies on DIDP have explored its effects on fetal development and the function of male and female reproductive systems.

The effects of DIDP on developmental outcomes appear to differ between human observational studies and animal toxicology studies.

Fetal Development and Birth Weight: A study published in The Lancet Planetary Health indicated that prenatal exposure to several phthalate metabolites, including those of di-isodecyl phthalate (DiDP), was associated with an increased risk of preterm birth and low birth weight. oup.com Conversely, a two-generation reproductive toxicity study in Sprague-Dawley rats found no effects of DIDP on the live birth index and no notable alterations in developmental landmarks. nih.gov There were, however, transient decreases in the body weights of offspring before weaning. nih.gov

Postnatal Outcomes: The two-generation rat study reported reduced offspring survival between postnatal days 1 and 4, an effect that was more pronounced in the second (F2) generation. nih.gov Based on this finding, a No-Observed-Adverse-Effect Level (NOAEL) was established for the survival of F2 offspring. nih.gov, oup.com

Table 2: Key Findings from a Two-Generation Reproductive Toxicity Study of this compound (DIDP) in Rats This table is interactive. You can sort and filter the data.

| Parameter | Generation | Finding | Reference |

|---|---|---|---|

| Fertility | F0, F1 | No effect on fertility. | nih.gov |

| Live Birth Index | F1, F2 | No effect. | nih.gov |

| Offspring Survival (Postnatal Days 1-4) | F1 | Reduced survival (not statistically significant). | nih.gov |

| F2 | Statistically significant reduced survival at ≥0.2% dietary DIDP. | nih.gov | |

| Offspring Body Weight | F1, F2 | Transient decreases prior to weaning. | nih.gov |

| Developmental Landmarks | F1, F2 | No notable alterations. | nih.gov |

Unlike some low molecular weight phthalates, which are known reproductive toxicants in male rodents, high molecular weight phthalates like DIDP are generally considered to have a lower potential for reproductive toxicity. oup.com,

Male Reproductive System: Exposure to certain phthalates during prenatal development can result in "phthalate syndrome," characterized by effects like cryptorchidism (undescended testes), hypospadias, and impaired spermatogenesis. oup.com This syndrome is primarily associated with phthalates having a C3-C6 carbon backbone. oup.com DIDP, a high molecular weight phthalate, is not typically associated with these effects. oup.com Two-generation reproduction studies in rats fed DIDP found no effects on fertility or other measures of reproductive function. nih.gov

Female Reproductive System: Phthalates can interfere with ovarian function, including follicular development and steroid hormone production., However, much of this research has focused on compounds like DEHP. For DIDP, comprehensive two-generation studies in animals did not report adverse effects on female reproductive function. nih.gov The available evidence suggests that DIDP does not significantly impair the development or function of female reproductive organs.

Multi-Generational and Transgenerational Toxicological Assessments

Two-generation reproduction studies on the structurally similar DIDP in rats showed no effects on fertility but did indicate decreases in adult body weight and increases in liver and kidney weights. nih.gov Reduced survival of the F2 generation offspring was also observed at certain concentrations. nih.gov However, without specific studies on this compound, it is not scientifically accurate to extrapolate these findings directly. The potential for this compound to cause multi-generational or transgenerational effects, including any epigenetic inheritance of adverse health outcomes, remains an uninvestigated area. Research on other phthalates has suggested that in utero exposure can lead to transgenerationally inherited reproductive defects through mechanisms like altered DNA methylation, but specific data for this compound is absent. nih.gov

Other Systemic Toxicities

There is a lack of specific research on the neurological and behavioral effects of this compound. While the neurotoxicity of some phthalates, particularly during development, is an area of active research, these studies have not specifically focused on this compound. Epidemiological and animal studies have suggested associations between prenatal exposure to certain phthalates and adverse neurodevelopmental outcomes, but this cannot be directly attributed to this compound without specific investigation. nih.govnih.gov

Specific data on the immunological and inflammatory responses to this compound is not available in the reviewed scientific literature. Research into the immunotoxicity of phthalates has explored the effects of compounds like DEHP, which have been shown to be associated with allergies and asthma and may impact the secretion of inflammatory cytokines. nih.govnih.gov However, dedicated immunological studies on this compound have not been identified, leaving its potential to modulate the immune system unknown.

Metabolic Dysregulation and Associated Disorders

Research into the specific effects of this compound on metabolic dysregulation is not extensive. However, the broader class of phthalates, particularly high molecular weight phthalates, has been investigated for its potential to interfere with metabolic processes. Phthalates are recognized as endocrine-disrupting chemicals (EDCs), which can interfere with hormonal systems that are crucial for regulating metabolism. nih.govmedicalnewstoday.comca.gov

Studies on various phthalates have suggested a link between exposure and an increased risk of metabolic disorders such as obesity and type 2 diabetes. nih.govmedicalnewstoday.comresearchgate.net The proposed mechanisms often involve the activation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism. nih.govwikipedia.org

For instance, studies on the related compound di(2-ethylhexyl) phthalate (DEHP) have shown that it can interfere with lipid metabolism and insulin (B600854) signaling. nih.govwikipedia.org Exposure to DEHP has been linked to impaired insulin sensitivity and alterations in adipose tissue function in animal models. plos.org In human studies, metabolites of various phthalates have been associated with an increased prevalence of metabolic syndrome, a cluster of conditions that includes abdominal obesity, high blood pressure, and impaired glucose metabolism. nih.gov

While direct evidence for this compound is scarce, a safety data sheet for the compound notes that the toxicological properties have not been fully investigated. fishersci.com One study on platelets stored in PVC bags plasticized with di-n-dodecyl phthalate (DnDP) observed an increase in anaerobic metabolism. nih.gov

Due to the limited specific data on this compound, the following table includes findings on related high molecular weight phthalates to provide context on potential metabolic effects.

| Phthalate Compound | Study Type | Observed Metabolic Effects | Reference |

|---|---|---|---|

| Diisodecyl phthalate (DIDP) | Animal Study (Rats) | Increased liver weights and effects on lipid metabolism in the liver. | cpsc.govindustrialchemicals.gov.au |

| Di(2-ethylhexyl) phthalate (DEHP) | Animal and Human Studies | Interference with lipid metabolism and insulin signaling, linked to insulin resistance. | nih.govwikipedia.org |

| General High Molecular Weight Phthalates | Human Epidemiological Studies | Associated with an increased prevalence of metabolic syndrome. | nih.gov |

| Di-n-dodecyl phthalate (DnDP) | In Vitro Study (Human Platelets) | Increased anaerobic metabolism in platelets stored in DnDP-plasticized PVC bags. | nih.gov |

Carcinogenic Potential and Epidemiological Evidence

The carcinogenic potential of this compound has not been extensively evaluated in long-term animal studies or in human epidemiological research. As a result, there is a significant data gap regarding its ability to cause cancer in humans. Regulatory bodies have not classified this compound with respect to its carcinogenicity due to the lack of sufficient evidence.

Genotoxicity assays, which assess a chemical's ability to damage genetic material, are often used as an early indicator of carcinogenic potential. For the broader class of ortho-phthalates, the results of genotoxicity tests are generally negative. belmagumusel.comcpsc.gov

Research on structurally similar high molecular weight phthalates provides some insight, although direct extrapolation is not possible. For instance, diisodecyl phthalate (DIDP) has been found to be non-genotoxic in a battery of tests, including bacterial mutation assays and in vivo micronucleus assays in mice. industrialchemicals.gov.au However, in one of two in vitro cell transformation assays, which can indicate carcinogenic potential, DIDP showed a positive result. industrialchemicals.gov.au A 26-week study in transgenic mice found an increased incidence of hepatocellular adenomas in male mice exposed to high dietary levels of DIDP. nih.gov

The carcinogenicity of other phthalates, such as DEHP, has been more thoroughly studied. DEHP is listed as "reasonably anticipated to be a human carcinogen" based on evidence of liver tumors in rodents. nih.gov However, the mechanism, often involving peroxisome proliferation, is considered by some to be less relevant to humans. nih.gov

There are no specific epidemiological studies investigating a link between this compound exposure and cancer in human populations. Epidemiological research on phthalates as a class has been challenging due to widespread exposure and the difficulty in assessing long-term exposure levels. epa.gov Some studies have explored links between exposure to certain phthalates and hormone-related cancers, but the evidence remains inconclusive. nih.gov

The following table summarizes the available carcinogenicity and genotoxicity data for this compound and related compounds.

| Phthalate Compound | Finding | Study Details | Reference |

|---|---|---|---|

| This compound | Not Classified | Insufficient data available for carcinogenicity classification by major regulatory agencies. | N/A |

| Diisodecyl phthalate (DIDP) | Non-genotoxic | Negative results in bacterial mutation assays and in vivo mouse micronucleus assay. | industrialchemicals.gov.au |

| Diisodecyl phthalate (DIDP) | Potential for Cell Transformation | One of two in vitro cell transformation assays was positive. | industrialchemicals.gov.au |

| Diisodecyl phthalate (DIDP) | Increased Liver Tumors in Mice | Increased incidence of hepatocellular adenomas in male rasH2 transgenic mice at high doses. | nih.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | Reasonably Anticipated to be a Human Carcinogen | Based on sufficient evidence of carcinogenicity in experimental animals (liver tumors). | nih.gov |

Advanced Analytical Methodologies for Didodecyl Phthalate

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step to isolate didodecyl phthalate (B1215562) from complex sample matrices and concentrate it to levels suitable for instrumental analysis. The choice of technique depends on the nature of the sample, whether it is a solid, liquid, or air sample.

Liquid-Liquid Extraction and Solid-Phase Extraction

Liquid-liquid extraction (LLE) is a conventional method for extracting phthalates from aqueous samples. This technique partitions the target analyte between the aqueous sample and an immiscible organic solvent. For phthalate esters, including DDP, LLE has been employed to extract them from various liquid matrices researchgate.net. The efficiency of LLE is influenced by factors such as the choice of organic solvent, the pH of the sample, and the presence of salts, which can enhance the phase separation researchgate.net.

Solid-phase extraction (SPE) offers several advantages over LLE, including reduced solvent consumption, higher sample throughput, and the ability to handle a wide range of sample volumes. In SPE, the sample is passed through a solid sorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of an appropriate solvent. For the analysis of phthalates in food and environmental samples, SPE is a widely used cleanup and preconcentration step researchgate.netchrom-china.commdpi.com. Various sorbents, such as C18 and Florisil, have been successfully used for the extraction of phthalate esters from drinking water elsevierpure.com. The selection of the sorbent and eluting solvent is crucial for achieving high recovery rates elsevierpure.commdpi.com.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning of analyte between two immiscible liquid phases. | Adsorption of analyte onto a solid sorbent followed by elution. |

| Advantages | Simple and well-established technique. | Reduced solvent usage, high throughput, automation potential. |

| Disadvantages | Can be time-consuming and require large volumes of organic solvents. | Sorbent selection is critical, potential for matrix effects. |

| Common Solvents/Sorbents | Dichloromethane, hexane, ethyl acetate (B1210297). | C18, Florisil, styrene-divinylbenzene polymers. elsevierpure.commdpi.comnih.gov |

Ultrasonic Solvent Extraction and Microextraction Approaches

Ultrasonic solvent extraction is a technique that utilizes high-frequency sound waves to enhance the extraction of analytes from solid samples. The ultrasonic waves create cavitation bubbles in the solvent, which collapse near the sample surface, facilitating the penetration of the solvent into the matrix and the release of the target compounds. This method has been shown to be effective for the extraction of regulated phthalates from plastics like polyvinyl chloride (PVC) and polypropylene, offering good recoveries and using less solvent and time compared to traditional methods like Soxhlet extraction acgpubs.orgnih.gov.

Microextraction techniques are miniaturized versions of conventional extraction methods that use significantly smaller amounts of solvent. Dispersive liquid-liquid microextraction (DLLME) is one such technique that has been applied to the extraction of phthalates from liquid samples mdpi.com. In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. This large surface area allows for rapid extraction of the analytes into the organic phase. Ultrasound-assisted DLLME has been successfully used for the determination of phthalates in milk and other beverages pjoes.comtandfonline.com. Single-drop microextraction (SDME) is another approach where a micro-drop of an organic solvent is suspended in the sample to extract the analytes lmaleidykla.lt.

| Technique | Principle | Key Advantages |

| Ultrasonic Solvent Extraction | Uses high-frequency sound waves to enhance extraction from solid matrices. | Faster, uses less solvent, and can provide better recoveries than some traditional methods. acgpubs.org |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A small volume of extraction and disperser solvent is injected into the sample, creating a large surface area for rapid extraction. | Very fast, low solvent consumption, high enrichment factors. mdpi.com |

| Single-Drop Microextraction (SDME) | A micro-drop of solvent is used to extract analytes from a sample. | Extremely low solvent usage, simple setup. lmaleidykla.lt |

Thermal Desorption for Direct Sample Analysis

Thermal desorption (TD) is a solvent-free technique used for the analysis of volatile and semi-volatile organic compounds in air and solid samples. In this method, the sample is heated in a stream of inert gas, and the desorbed analytes are cryogenically or sorbently trapped before being introduced into a gas chromatograph. TD-GC-MS has been successfully developed for the determination of phthalate esters in air samples nih.gov. This method allows for the direct analysis of sorbent tubes used for air sampling, eliminating the need for solvent extraction and providing high sensitivity nih.govbohrium.com.

Chromatographic Separation and Detection

Following extraction and preconcentration, the sample extract is analyzed using chromatographic techniques to separate the individual phthalate esters, including didodecyl phthalate, from other compounds in the mixture. The separated compounds are then detected and quantified.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of phthalate esters peakscientific.comgcms.czrestek.com. In GC, the sample is vaporized and separated based on the different boiling points and interactions of the components with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative (concentration) information.

For the analysis of this compound and other high molecular weight phthalates, GC-MS provides excellent sensitivity and selectivity nih.govoregonstate.edu. The use of selected ion monitoring (SIM) mode can further enhance sensitivity for trace-level detection researchgate.netchrom-china.com. While GC-MS is a powerful tool, the separation of some phthalate isomers, such as diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), can be challenging even with MS detection thermofisher.com.

| Parameter | Description |

| Principle | Separation of volatile compounds based on boiling point and column interaction, followed by mass-based detection. |

| Advantages | High sensitivity, excellent selectivity, provides structural information for compound identification. gcms.cz |

| Common Ionization Mode | Electron Ionization (EI). |

| Detection Modes | Full Scan for identification, Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. researchgate.netchrom-china.com |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) with UV and Mass Spectrometric Detection

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high performance liquid chromatography (UHPLC), are alternative and complementary techniques to GC for phthalate analysis govst.eduoup.com. These methods are particularly useful for the analysis of less volatile or thermally labile compounds. In HPLC and UHPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases.

For the detection of phthalates, ultraviolet (UV) detectors are commonly used, as phthalates exhibit absorbance in the UV region researchgate.net. However, for more complex matrices or lower detection limits, mass spectrometric (MS) detection is preferred. HPLC-MS and UHPLC-MS/MS methods have been developed for the sensitive and selective determination of phthalates and their metabolites in various samples, including biological fluids nih.gov. Reversed-phase chromatography with C8 or C18 stationary phases is often employed for the separation of phthalates thermofisher.com.

| Technique | Detector | Key Advantages |

| HPLC/UHPLC | UV | Robust, widely available, suitable for routine analysis. researchgate.net |

| HPLC-MS/UHPLC-MS/MS | Mass Spectrometer | High sensitivity and selectivity, suitable for complex matrices and metabolite analysis. nih.gov |

Advanced Spectroscopic Techniques (e.g., FT-IR for Material Characterization)

Advanced spectroscopic techniques are crucial for the identification and characterization of this compound (DDDP), particularly within polymeric matrices. Among these, Fourier Transform Infrared (FT-IR) spectroscopy stands out as a powerful, rapid, and non-destructive method for material characterization. FT-IR analysis operates on the principle that molecular bonds absorb infrared radiation at specific frequencies, creating a unique spectral fingerprint for the compound.

In the analysis of materials containing DDDP, FT-IR can swiftly identify the presence of phthalates as a class of compounds. The technique is particularly adept at detecting the characteristic absorption bands of the phthalate structure. Key spectral features for phthalates include:

Aromatic C-H stretching: Peaks typically observed above 3000 cm⁻¹.

Carbonyl (C=O) stretching: A strong absorption band appears around 1720-1740 cm⁻¹, indicative of the ester functional group.

Aromatic ring stretching: Doublet bands around 1601 cm⁻¹ and 1581 cm⁻¹ are characteristic of the benzene (B151609) ring vibrations.

Ortho-substitution pattern: A significant band around 740 cm⁻¹ can often be attributed to the ortho-substituted benzene ring, a hallmark of phthalate esters.

For material characterization, Attenuated Total Reflectance (ATR) is a common FT-IR sampling technique. ATR-FTIR allows for the direct analysis of a material's surface with minimal to no sample preparation, making it an excellent screening tool. This is particularly useful for identifying whether a polymer, such as polyvinyl chloride (PVC), has been plasticized with a phthalate like DDDP. While FT-IR is highly effective for detecting the presence of total ortho-phthalates, identifying the specific phthalate ester (e.g., distinguishing DDDP from other long-chain phthalates) can be challenging due to the spectral similarities in their ester side chains. However, it serves as an invaluable initial screening step, often preceding more definitive chromatographic methods.

Method Validation and Performance Characteristics

The validation of analytical methods is essential to ensure the reliability and accuracy of data regarding this compound. This process involves evaluating several performance characteristics to demonstrate that a method is suitable for its intended purpose.

Detection Limits, Quantification Limits, and Linearity